5H-Dibenzo[b,f]azepine-5-carbonyl chloride
5H-Dibenzo[b,f]azepine-5-carbonyl chloride
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Dibenz [b,f]azepine-5-carbonyl chloride or 5H-dibenz [b,f]azepine-5-carbonyl chloride is a tricyclic heterocyclic compound that can be synthesized from 5H-dibenz[ b,f]azepine.
An intermediate in the preparation of Carbamazepine.
Dibenz [b,f]azepine-5-carbonyl chloride or 5H-dibenz [b,f]azepine-5-carbonyl chloride is a tricyclic heterocyclic compound that can be synthesized from 5H-dibenz[ b,f]azepine.
An intermediate in the preparation of Carbamazepine.
Brand Name:
Vulcanchem
CAS No.:
33948-22-0
VCID:
VC21344960
InChI:
InChI=1S/C15H10ClNO/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-10H
SMILES:
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)Cl
Molecular Formula:
C15H10ClNO
Molecular Weight:
255.7 g/mol
5H-Dibenzo[b,f]azepine-5-carbonyl chloride
CAS No.: 33948-22-0
Cat. No.: VC21344960
Molecular Formula: C15H10ClNO
Molecular Weight: 255.7 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
![5H-Dibenzo[b,f]azepine-5-carbonyl chloride - 33948-22-0](/images/no_structure.jpg)
Description | Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards Dibenz [b,f]azepine-5-carbonyl chloride or 5H-dibenz [b,f]azepine-5-carbonyl chloride is a tricyclic heterocyclic compound that can be synthesized from 5H-dibenz[ b,f]azepine. An intermediate in the preparation of Carbamazepine. |
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CAS No. | 33948-22-0 |
Molecular Formula | C15H10ClNO |
Molecular Weight | 255.7 g/mol |
IUPAC Name | benzo[b][1]benzazepine-11-carbonyl chloride |
Standard InChI | InChI=1S/C15H10ClNO/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-10H |
Standard InChI Key | APJYHXJGXDPGBA-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)Cl |
Canonical SMILES | C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)Cl |
Appearance | Pink Solid |
Melting Point | 168-169℃ |
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